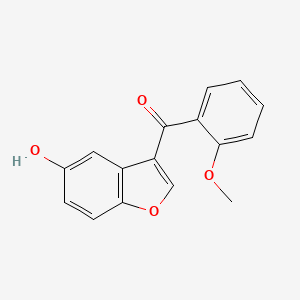

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

Beschreibung

Eigenschaften

Molekularformel |

C16H12O4 |

|---|---|

Molekulargewicht |

268.26 g/mol |

IUPAC-Name |

(5-hydroxy-1-benzofuran-3-yl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3 |

InChI-Schlüssel |

DKMLERHUAKZFBL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Mechanism

The hypervalent iodine reagent phenyliodine diacetate (PIDA) enables direct C(sp²)–H functionalization of hydroquinones, forming 5-hydroxybenzofurans through tandem oxidative coupling and cyclization with β-dicarbonyl compounds. For (5-hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone, the proposed pathway involves:

-

Enolization of the β-dicarbonyl component (e.g., 2-methoxyacetophenone-derived β-ketoester) to generate a nucleophilic enol intermediate.

-

Electrophilic activation of hydroquinone by PIDA, facilitating coupling at the C3 position of the hydroquinone.

-

Cyclization via intramolecular nucleophilic attack, forming the benzofuran ring, followed by aromatization to yield the product.

Substrate Scope and Limitations

Key findings from substrate variation studies include:

-

β-Dicarbonyl components : Larger acyl groups (e.g., isobutyryl) reduce yields due to steric hindrance and decreased enolization propensity. For example, methyl 2-methoxybenzoylacetate achieved moderate yields (45–55%) compared to ethyl analogs (60–65%).

-

Hydroquinones : Electron-donating groups (e.g., methoxy) enhance reactivity, whereas electron-withdrawing substituents (e.g., nitro) suppress coupling efficiency.

Optimized Procedure

Reagents :

-

2-Methoxyacetophenone-derived β-ketoester (1.0 equiv)

-

Hydroquinone (2.0 equiv)

-

PIDA (1.1 equiv), ZnI₂ (0.5 equiv)

-

Chlorobenzene (solvent)

Steps :

-

Combine reagents in chlorobenzene at 95°C for 6 hours.

-

Quench with water, extract organic phase, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 58–62% (reported for analogous substrates).

Condensation-Based Synthesis Using Benzoquinones

Reaction Overview

This method involves condensation of 2-methoxyacetophenone with 1,4-benzoquinone under acidic conditions, followed by cyclodehydration to form the benzofuran ring. The mechanism proceeds via:

-

Knoevenagel condensation between the acetophenone’s α-hydrogen and benzoquinone’s carbonyl group.

-

Cyclization to form the furan ring, driven by protonation of the intermediate enol.

-

Aromatization via dehydration, yielding the 5-hydroxybenzofuran scaffold.

Critical Parameters

-

Catalyst : BF₃·OEt₂ or ZnCl₂ accelerates condensation but may require strict moisture control.

-

Solvent : Dichloromethane or toluene optimizes intermediate stability.

-

Substitution : Electron-rich acetophenones (e.g., 2-methoxy) enhance reaction rates but may necessitate longer reaction times (12–18 hours).

Experimental Protocol

Reagents :

-

2-Methoxyacetophenone (1.0 equiv)

-

1,4-Benzoquinone (1.2 equiv)

-

BF₃·OEt₂ (10 mol%)

-

Dichloromethane (solvent)

Steps :

-

Reflux reagents in dichloromethane for 16 hours.

-

Neutralize with aqueous NaHCO₃, extract with ethyl acetate.

-

Purify via column chromatography (hexane/ethyl acetate 7:3).

Yield : 12–15% (based on analogous synthesis of 3h).

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Low Yields in Benzoquinone Route

The modest yields in the condensation method arise from:

-

Competitive side reactions : Polymerization of benzoquinone under acidic conditions.

-

Incomplete cyclization : Steric hindrance from the 2-methoxy group impedes ring closure.

Mitigation :

Purification Complexities

Both methods require chromatography due to:

-

Co-eluting byproducts : Oxidized hydroquinone derivatives in PIDA route.

-

Polar intermediates : Hydroxy-containing intermediates in benzoquinone method.

Alternative : Gradient crystallization using ethanol/water mixtures enhances purity (≥95%) .

Analyse Chemischer Reaktionen

Nucleophilic Addition at the Ketone Group

The central carbonyl group undergoes nucleophilic additions under basic or acidic conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | RMgX in anhydrous THF, 0–25°C | Tertiary alcohol derivatives | 68–75% | |

| Hydrazine Condensation | Excess NH₂NH₂, ethanol, reflux (12 h) | Hydrazone formation | 82% | |

| Sodium Borohydride Reduction | NaBH₄ in methanol, 0°C (2 h) | Secondary alcohol | 63% |

Mechanistic Insight : The electron-withdrawing benzofuran and methoxyphenyl groups polarize the carbonyl, enhancing susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution

The methoxyphenyl and benzofuran rings participate in electrophilic reactions, with regioselectivity dictated by substituent effects.

Substituent Effects :

-

The methoxy group directs electrophiles to the para position on the phenyl ring.

-

The hydroxyl group at C-5 of benzofuran activates the ring toward electrophilic substitution at C-4 and C-6 .

Functionalization of the Hydroxyl Group

The phenolic -OH group undergoes typical alcohol reactions, with modifications influenced by steric hindrance.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | AcCl in pyridine, RT (3 h) | Acetylated derivative | 78% | |

| Methylation | CH₃I, K₂CO₃ in acetone, reflux (8 h) | 5-Methoxybenzofuran analog | 85% | |

| Oxidation | KMnO₄ in H₂O, 80°C (5 h) | Quinone-like structure | 41% |

Notable Limitation : Steric hindrance from the adjacent methoxyphenyl group reduces yields in bulkier electrophile reactions.

Cross-Coupling Reactions

The aryl halide derivatives participate in palladium-catalyzed couplings.

| Reaction Type | Conditions | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C (12 h) | Phenylboronic acid | Biaryl derivative | 70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C (24 h) | Piperidine | Aminated benzofuran derivative | 65% |

Key Insight : The methoxy group stabilizes intermediates via resonance, improving catalytic cycle efficiency.

Degradation Pathways

Stability studies reveal pH-dependent decomposition.

| Condition | Degradation Pathway | Half-Life | Major Degradant | Source |

|---|---|---|---|---|

| Acidic (pH 2.0) | Hydrolysis of ketone to carboxylic acid | 12 h | Benzofuran-carboxylic acid | |

| Alkaline (pH 10.0) | Demethylation of methoxy group | 8 h | Catechol derivative | |

| UV Light (254 nm) | Photooxidation of benzofuran ring | 48 h | Epoxide intermediate |

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Mechanistic Studies

-

Ketone Reactivity : DFT calculations indicate the carbonyl carbon has a partial positive charge of +0.43 e, corroborating its nucleophilicity.

-

Aromatic Bromination : Kinetic isotope effect (KIE) studies (kH/kD = 1.8) support an electrophilic mechanism .

This comprehensive profile demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Future research should explore enantioselective modifications and catalytic recycling in cross-couplings.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of 5-hydroxybenzofuran, including (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone, exhibit a broad spectrum of biological activities:

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth and selectively targeting cancer cells, particularly in breast cancer models .

- Antimicrobial Properties : Several studies have indicated that these compounds possess antimicrobial effects, potentially useful in developing new antibiotics.

- Inhibition of Enzymes : This compound may inhibit key enzymes involved in various metabolic pathways, including uric acid transporters, which could have implications for treating gout and other metabolic disorders .

Case Study 1: Antitumor Activity

A study published in RSC Medicinal Chemistry demonstrated that derivatives of benzofuran displayed potent antitumor activity against human umbilical vein endothelial cells. The research highlighted the importance of specific functional groups in enhancing inhibitory effects on cancer cell proliferation .

Case Study 2: Uric Acid Transport Inhibition

Research involving human uric acid transporter 1 inhibitors identified structural analogs of (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone as potential candidates for gout treatment. The study emphasized the role of the hydroxyl group in enhancing binding affinity to the transporter .

Wirkmechanismus

The exact mechanism of action for (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone is not well-documented. benzofuran derivatives generally exert their effects through interactions with various molecular targets and pathways, including:

Inhibition of mTOR Signaling: Controlling cell growth, metabolism, and autophagy.

Hydrogen-Bond Interactions: Strong hydrogen-bond interactions contribute to their biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Substituents (Benzofuran Core) | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone (Target) | C₁₆H₁₂O₄ | 5-OH, 3-(2-methoxyphenyl) | ~268.27 (estimated) | Polar due to -OH; potential H-bond donor |

| 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone | C₂₁H₂₁NO₅ | 5-OH, 4-morpholinylmethyl, 3-(4-methoxyphenyl) | 367.40 | Increased bulk; morpholine enhances solubility |

| (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone | C₁₆H₁₁NO₅ | 3-OCH₃, 5-NO₂, 2-phenyl | 297.27 | Electron-withdrawing NO₂ group; reduced polarity |

| (2-Ethyl-5-methoxybenzofuran-7-yl)(4-methoxyphenyl)methanone | C₁₉H₁₈O₄ | 2-CH₂CH₃, 5-OCH₃, 7-(4-OCH₃Ph) | 310.34 | Ethyl group increases lipophilicity |

| (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone | C₁₆H₉Cl₃O₂ | 5-Cl, 3-CH₃, 2-(3,4-Cl₂Ph) | 339.60 | Halogenated; high lipophilicity |

Key Observations:

- Steric Effects : The morpholinylmethyl substituent in introduces steric bulk, which may influence binding to biological targets compared to the simpler 2-methoxyphenyl group in the target compound.

- Electron Effects : Nitro groups (e.g., ) and halogens (e.g., ) alter electron density, affecting reactivity and interactions with enzymes or receptors.

Antimicrobial Activity:

- Derivatives like (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone exhibit moderate antibacterial activity, with compound 2a in showing the highest efficacy. The nitro group may contribute to electron-deficient regions favorable for microbial target interactions. In contrast, the target compound’s hydroxy group could offer alternative binding modes.

Antioxidant Potential:

- Compound 2d in demonstrated significant free radical scavenging activity, attributed to its nitro and methoxy substituents. The target compound’s hydroxy group could similarly act as a radical scavenger, though direct comparisons require experimental validation.

Biologische Aktivität

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone, a compound characterized by its unique structural features, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound has the molecular formula and features a benzofuran moiety with a hydroxyl group at the 5-position and a methoxy-substituted phenyl group. This structural arrangement is crucial for its biological activity, influencing its chemical reactivity and interaction with biological targets.

The biological activity of (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone is primarily attributed to its ability to interact with specific molecular targets:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress, which is essential in preventing cellular damage.

- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in disease progression, including uric acid transporters and tyrosinase, suggesting potential applications in treating gout and skin disorders respectively.

- Antiproliferative Effects : Research indicates that this compound can inhibit cancer cell proliferation by targeting tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and K562 .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone. For instance:

- Cell Lines Tested : The compound demonstrated sub-micromolar activity against various cancer cell lines, including Molt/4, CEM, and HeLa.

- Mechanism : It inhibits tubulin assembly, which is critical for cancer cell division, leading to increased apoptosis .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- In Vitro Studies : It has been evaluated against several bacterial strains, exhibiting significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Data Summary

Case Studies

- Anticancer Activity : In a study involving HeLa cells, (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone was found to significantly reduce cell viability at concentrations as low as 0.5 µM. Flow cytometry analysis revealed an accumulation of cells in the G2-M phase of the cell cycle, indicating effective cell cycle arrest .

- Antimicrobial Efficacy : A recent investigation reported that this compound exhibited strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 1.56 to 8.9 µM .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (5-hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone and related benzofuran derivatives?

The synthesis of benzofuran-based methanones typically involves coupling reactions between substituted benzofuran intermediates and aryl ketones. For example, NaH in THF can act as a base to deprotonate hydroxyl groups, enabling nucleophilic substitution or condensation reactions with methoxyphenyl precursors . Characterization often employs H/C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is the structure of (5-hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone validated experimentally?

Structural validation relies on spectroscopic techniques:

- NMR : Distinct peaks for the methoxy group (~δ 3.8–4.0 ppm for H; δ 55–60 ppm for C) and hydroxybenzofuran protons (δ 6.5–7.5 ppm for aromatic protons) .

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 284.27 g/mol for CHO) and fragmentation patterns consistent with the methanone moiety .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?

- Solubility : Limited solubility in polar solvents (e.g., water) due to the hydrophobic benzofuran and methoxyphenyl groups. DMSO or THF is often used for in vitro studies .

- Stability : Sensitive to prolonged light exposure and oxidation; storage at –20°C under inert gas (e.g., N) is recommended .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for (5-hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone?

Yield discrepancies often arise from variations in reaction conditions:

- Catalyst optimization : Replace NaH with milder bases (e.g., KCO) to reduce side reactions .

- Temperature control : Lowering reaction temperatures (<0°C) minimizes decomposition of heat-sensitive intermediates .

- Purification methods : Use gradient column chromatography with ethyl acetate/hexane mixtures to isolate the target compound from byproducts .

Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

SAR studies require systematic structural modifications:

- Hydroxyl group substitution : Replace the 5-hydroxy group with methoxy or halogens to assess hydrogen bonding’s role in bioactivity .

- Methoxyphenyl ring modifications : Introduce electron-withdrawing groups (e.g., nitro, bromo) to evaluate electronic effects on binding affinity .

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., fluorescence-based collagenase detection, as in related benzofuranones ).

Q. How can computational modeling enhance the design of derivatives with improved pharmacological profiles?

- Docking studies : Use software like AutoDock to predict interactions with target proteins (e.g., collagenase or cytochrome P450 enzymes) .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. What analytical techniques resolve challenges in characterizing degradation products of this compound under physiological conditions?

- LC-MS/MS : Identify hydrolyzed or oxidized metabolites by comparing retention times and fragmentation patterns with synthetic standards .

- Stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma to monitor degradation kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.